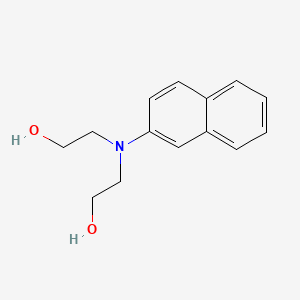

N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAFKFYWGEVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211775 | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6270-13-9 | |

| Record name | 2,2′-(2-Naphthalenylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2′-(2-Naphthylimino)diethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW74U6UN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS: 6270-13-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a substituted aromatic amine with potential applications in polymer chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this document extrapolates potential synthetic methodologies and applications based on the reactivity of its functional groups and the properties of related N-substituted naphthylamine derivatives. The potential for this compound to serve as a monomer in the synthesis of novel polymers and as a scaffold for fluorescent probes is highlighted.

Introduction

This compound, also known as 2,2'-(2-naphthylimino)diethanol, is a tertiary amine featuring a naphthalene core functionalized with two hydroxyethyl groups. The presence of both the aromatic naphthyl moiety and the reactive hydroxyl groups makes it an interesting candidate for the development of advanced materials with unique optical and physical properties. This guide aims to consolidate the existing data and provide a forward-looking perspective on the potential research and development avenues for this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.[1][2][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6270-13-9 | [1][2][] |

| Molecular Formula | C₁₄H₁₇NO₂ | [1] |

| Molecular Weight | 231.29 g/mol | [1][] |

| IUPAC Name | 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol | [1] |

| Synonyms | 2,2'-(2-Naphthylimino)diethanol, N,N-Di(2-hydroxyethyl)-beta-naphthylamine | [1] |

| Appearance | Solid (form not specified) | General |

| Solubility | Data not extensively available. Likely soluble in polar organic solvents. | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Potential Synthesis Methodologies

A generalized experimental workflow for such a synthesis is depicted below.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the reaction of 2-naphthylamine with 2-chloroethanol. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols. 2-Naphthylamine is a known carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

Materials:

-

2-Naphthylamine

-

2-Chloroethanol (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-naphthylamine, potassium carbonate, and DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloroethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications

The bifunctional nature of this compound, possessing a fluorescent naphthyl core and two reactive hydroxyl groups, suggests its utility in several areas of materials science and polymer chemistry.

Monomer for Polymer Synthesis

The two primary hydroxyl groups allow this compound to act as a diol monomer in condensation polymerization reactions. This could lead to the formation of novel polyesters and polyurethanes with incorporated naphthylamine moieties, potentially imparting enhanced thermal stability, rigidity, and fluorescence to the resulting polymers.

A conceptual workflow for the synthesis of a polyurethane using this monomer is presented below.

Caption: Polyurethane synthesis from this compound.

Intermediate for Fluorescent Probes

N-substituted naphthylamines are known for their fluorescent properties. The hydroxyl groups on this compound can be further functionalized to create fluorescent probes for various analytical applications. For instance, they could be esterified with receptor moieties for specific ions or molecules, leading to a change in fluorescence upon binding.

The logical relationship for the development of a fluorescent probe is outlined below.

Caption: Development of a fluorescent probe.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its parent compound, 2-naphthylamine, is a well-documented carcinogen that can form DNA adducts and induce bladder cancer.[4][5] However, the N,N-disubstitution with hydroxyethyl groups is expected to significantly alter its metabolic fate and biological activity. Toxicological and pharmacological studies would be required to assess the bioactivity of this derivative.

Conclusion

This compound is a chemical compound with intriguing potential, primarily in the field of materials science. Its structure suggests utility as a monomer for creating fluorescent polymers and as a scaffold for the synthesis of specialized fluorescent probes. However, a notable gap exists in the scientific literature regarding detailed experimental protocols and characterization data for this specific molecule. Further research is warranted to explore its synthesis, properties, and applications, which could unlock new possibilities in the development of advanced functional materials. It is imperative that any research involving this compound, particularly its synthesis from 2-naphthylamine, is conducted with stringent safety precautions due to the known carcinogenicity of the parent amine.

References

Spectral Data and Synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Bis(2-hydroxyethyl)-2-naphthylamine, a key intermediate in various chemical syntheses. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectral Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data.

¹H NMR Spectroscopy

While a high-resolution experimental spectrum for this compound is not publicly available, the expected proton environments can be predicted based on its chemical structure. The aromatic protons on the naphthyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The aliphatic protons of the two equivalent N-hydroxyethyl chains would be observed further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthyl-H | 7.0 - 8.0 | Multiplet |

| N-CH ₂ | ~3.7 | Triplet |

| O-CH ₂ | ~3.9 | Triplet |

| OH | Variable | Singlet (broad) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data is available from public repositories, confirming the presence of the key carbon environments.[1]

Table 2: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| Naphthyl C (Aromatic) | 105 - 150 |

| C H₂-OH | ~60 |

| N-C H₂ | ~55 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The data indicates the presence of hydroxyl (O-H) and amine (C-N) functionalities, as well as the aromatic naphthyl group.

Table 3: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (alcohol) |

| 3050 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1350 - 1250 | C-N stretch (aromatic amine) |

| 1050 - 1000 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST library.[1]

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 231 | Molecular Ion [M]⁺ |

| 200 | [M - CH₂OH]⁺ |

| 156 | [M - 2(CH₂CH₂OH) + H]⁺ |

| 127 | Naphthyl fragment |

Experimental Protocols

A general protocol for the synthesis of this compound is provided below. This procedure is based on the well-established N-alkylation of aromatic amines using ethylene oxide.

Synthesis of this compound

-

Reaction Setup: A solution of 2-naphthylamine in a suitable solvent (e.g., ethanol or water) is prepared in a pressure-rated reaction vessel.

-

Addition of Ethylene Oxide: A stoichiometric excess of ethylene oxide is carefully introduced into the reaction vessel. The reaction is typically carried out at an elevated temperature and pressure.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented by a straightforward workflow.

Caption: A flowchart illustrating the general synthetic workflow for this compound.

References

Solubility Profile of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on predicted solubility based on chemical structure, qualitative assessments, and standardized experimental protocols for determining solubility.

Introduction

This compound is a derivative of 2-naphthylamine, featuring two hydroxyethyl groups attached to the nitrogen atom. This substitution significantly influences its physicochemical properties, including its solubility profile. The presence of the large, nonpolar naphthalene ring suggests poor solubility in water, while the two polar hydroxyethyl groups are expected to enhance solubility in polar organic solvents. Understanding the solubility of this compound is crucial for its application in various research and development activities, including synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

For analogous compounds, such as N,N-Bis(2-hydroxyethyl)formamide, the presence of two hydroxyethyl moieties contributes to a moderate level of solubility in polar solvents. It is therefore reasonable to predict that this compound will exhibit favorable solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents at different temperatures has not been extensively reported. The only available data from PubChem indicates a solubility of >34.7 µg/mL at pH 7.4, which pertains to an aqueous environment.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvents can form hydrogen bonds with the hydroxyethyl groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | The polarity of these solvents can interact with the polar groups of the solute. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The large nonpolar naphthalene ring may have some affinity for these solvents, but the polar hydroxyethyl groups will hinder dissolution. |

| Chlorinated | Chloroform, Dichloromethane | Moderate to Low | These solvents have intermediate polarity and may offer some solubility. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols are recommended.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility profile of a compound like this compound.

Caption: Workflow for Solubility Profile Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and drug development. While quantitative data is sparse, its chemical structure suggests good solubility in polar organic solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the chemical literature.

References

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a chemical compound for which detailed public toxicological data is scarce. However, its structural similarity to the known human carcinogen 2-naphthylamine, and the documented health risks associated with a similar compound, chlornaphazine, strongly suggest that this compound should be handled with extreme caution as a potential carcinogen. This guide provides a comprehensive overview of the available safety information, inferred toxicological properties based on related compounds, and best practices for safe handling in a research and development setting. The core of the toxicological concern is the potential for this compound to be metabolized in vivo to 2-naphthylamine, a potent bladder carcinogen.

Toxicological Data

Table 1: Hazard Classification for this compound

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | |

| Carcinogenicity | Category 1A/1B | H350: May cause cancer | |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

The toxicological profile is largely inferred from the data available for 2-naphthylamine, a potential metabolite and a well-documented human carcinogen.

Table 2: Toxicological Data for 2-Naphthylamine (CAS No. 91-59-8)

| Parameter | Species | Route | Value | Source |

| LD50 | Rat | Oral | 727 mg/kg | [1][2] |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg | [1] |

| LDL0 | Dog | Oral | 500 mg/kg | [1] |

| Carcinogenicity | Human | Inhalation, Dermal, Ingestion | Group 1: Carcinogenic to humans (primarily bladder cancer) | [3][4][5][6][7][8][9] |

| Carcinogenicity | Various (dog, hamster, monkey, rat) | Oral | Sufficient evidence of carcinogenicity (bladder cancer) | [3][4][5][6] |

| Genotoxicity | In vitro and in vivo | - | Positive (mutations, DNA damage, chromosomal aberrations) | [6][9] |

| Skin Irritation | Human | Dermal | Irritant, can cause contact dermatitis | [1][10] |

| Eye Irritation | Human | Ocular | Irritant | [10] |

| Acute Effects | Human | Inhalation, Dermal, Ingestion | Methemoglobinemia, cyanosis, headache, dizziness, dyspnea | [1][10] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available in published literature. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be applicable. Below are generalized protocols relevant to the assessment of a compound with the hazard profile of this compound.

Acute Oral Toxicity (Based on OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A single dose of the substance is administered by gavage to a group of animals.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A stepwise procedure is used, with the results of one dose group determining the dose for the next group.

-

Necropsy of all animals is performed at the end of the study.

-

-

Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Test Guideline 476)

-

Objective: To assess the potential of the substance to induce gene mutations in cultured mammalian cells.

-

Test System: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

-

Procedure:

-

Cell cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 fraction from rat liver).

-

At the end of the exposure period, cells are washed and cultured to allow for the expression of mutations.

-

Mutant frequency is determined by plating cells in a selective medium.

-

-

Data Analysis: The mutant frequency in treated cultures is compared to that in solvent control cultures.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Test Guideline 474)

-

Objective: To determine if the substance induces chromosomal damage or damage to the mitotic apparatus in bone marrow cells of animals.

-

Test Animals: Typically, mice or rats.

-

Procedure:

-

The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection.

-

Bone marrow is collected at appropriate time intervals after exposure.

-

Bone marrow smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes.

-

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes in treated animals is compared to that in control animals.

Signaling Pathways and Mechanisms of Toxicity

The primary toxicological concern for this compound is its potential metabolic conversion to 2-naphthylamine, a known potent human bladder carcinogen. The carcinogenic mechanism of 2-naphthylamine is well-studied and involves metabolic activation to electrophilic intermediates that form DNA adducts, leading to mutations and the initiation of cancer.

Caption: Inferred metabolic activation of this compound.

Safety Handling and Personal Protective Equipment (PPE)

Given the carcinogenic potential, stringent safety precautions are mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All handling of the solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Lab Coat: A lab coat must be worn and buttoned. Consider a disposable gown for procedures with a high risk of contamination.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local and national regulations.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

If in Eyes: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

-

If Inhaled: Move person into fresh air. Call a physician.

Conclusion

While specific toxicological data for this compound is limited, the substantial evidence of carcinogenicity for its potential metabolite, 2-naphthylamine, necessitates that it be treated as a significant health hazard. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Further research into the metabolism and long-term health effects of this compound is warranted to provide a more complete toxicological profile.

References

- 1. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nj.gov [nj.gov]

Unraveling the Metabolic Fate of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential metabolic pathways of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. Due to a lack of direct experimental data on this specific compound, this guide synthesizes information on the well-established metabolic transformations of its core components: the 2-naphthylamine moiety and the N,N-diethanolamine side chain. The document outlines putative Phase I and Phase II metabolic reactions, presents potential metabolites in a structured format, and offers detailed hypothetical experimental protocols for their identification and quantification. Visual diagrams of the proposed metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this compound. This guide serves as a foundational resource for researchers initiating studies on the metabolism, pharmacokinetics, and toxicology of this compound and structurally related compounds.

Introduction

This compound is an aromatic amine derivative with potential applications in various industrial and pharmaceutical contexts. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which primarily occur in the liver. These processes are designed to increase the water solubility of compounds, thereby facilitating their excretion from the body.

The metabolic profile of this compound is anticipated to be a composite of the metabolism of 2-naphthylamine and N,N-diethanolamine. 2-Naphthylamine is a known human carcinogen, and its metabolism has been extensively studied. Key metabolic pathways for 2-naphthylamine include N-hydroxylation, N-acetylation, N-glucuronidation, and ring oxidation.[1][2] The N,N-diethanolamine moiety is also subject to metabolic processes, including N-methylation and incorporation into phospholipids. This guide will explore the interplay of these metabolic pathways to predict the potential metabolites of this compound.

Putative Metabolic Pathways

The metabolism of this compound is likely to proceed through a combination of reactions targeting both the aromatic ring system and the N,N-bis(2-hydroxyethyl) substituent.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically catalyzed by cytochrome P450 (CYP) enzymes.[3] For this compound, the following Phase I reactions are plausible:

-

N-Dealkylation: The removal of one or both 2-hydroxyethyl groups is a probable metabolic step.[4][5] This would lead to the formation of N-(2-hydroxyethyl)-2-naphthylamine and subsequently 2-naphthylamine.

-

N-Oxidation: Oxidation of the tertiary amine to form an N-oxide is a common metabolic pathway for aromatic amines.[6][7]

-

Hydroxylation of the Naphthyl Ring: The aromatic rings of the naphthyl group can be hydroxylated at various positions by CYP enzymes.

-

Oxidation of the Hydroxyethyl Side Chains: The primary alcohol groups on the side chains can be oxidized to aldehydes and then to carboxylic acids.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble products that are readily excreted.[3]

-

Glucuronidation: The hydroxyl groups on the side chains and any hydroxylated metabolites of the naphthyl ring can undergo glucuronidation, a major detoxification pathway.[1] The tertiary amine itself can also be a site for N-glucuronidation.

-

Sulfation: Phenolic hydroxyl groups formed during ring hydroxylation can be conjugated with sulfate.

-

Acetylation: If N-dealkylation proceeds to form 2-naphthylamine, the resulting primary amine can be acetylated by N-acetyltransferases.

The following diagram illustrates the potential metabolic pathways of this compound.

Figure 1: Putative metabolic pathway of this compound.

Potential Metabolites

Based on the proposed metabolic pathways, a number of potential metabolites could be formed in biological systems. A summary of these metabolites is presented in the table below.

| Metabolite ID | Potential Metabolite Name | Metabolic Reaction | Anticipated Properties |

| M1 | N-(2-hydroxyethyl)-2-naphthylamine | N-Dealkylation | More polar than parent |

| M2 | 2-Naphthylamine | N-Dealkylation | More polar than M1 |

| M3 | This compound-N-oxide | N-Oxidation | Highly polar |

| M4 | Hydroxylated this compound | Ring Hydroxylation | More polar than parent |

| M5 | N-(2-carboxyethyl)-N-(2-hydroxyethyl)-2-naphthylamine | Side Chain Oxidation | Highly polar |

| M6 | N,N-Bis(2-carboxyethyl)-2-naphthylamine | Side Chain Oxidation | Highly polar |

| M7 | This compound-N-glucuronide | N-Glucuronidation | Highly water-soluble |

| M8 | Hydroxylated this compound-O-glucuronide | O-Glucuronidation | Highly water-soluble |

| M9 | Hydroxylated this compound-O-sulfate | Sulfation | Highly water-soluble |

| M10 | N-Acetyl-2-naphthylamine | N-Acetylation | More polar than M2 |

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro and in vivo experiments would be required. The following provides a detailed methodology for a typical in vitro study using liver microsomes.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the Phase I metabolites of this compound produced by cytochrome P450 enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a master mix containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (final concentration, e.g., 1-10 µM).

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a high-resolution LC-MS/MS system.

-

Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns for structural elucidation.

-

The following diagram illustrates the experimental workflow.

Figure 2: Experimental workflow for in vitro metabolism studies.

Conclusion

While direct experimental data on the metabolism of this compound is currently unavailable, this technical guide provides a robust, scientifically-grounded framework for predicting its metabolic fate. The proposed pathways, encompassing N-dealkylation, N-oxidation, ring hydroxylation, and subsequent Phase II conjugations, offer a comprehensive starting point for future research. The outlined experimental protocols provide a clear path for the empirical investigation and confirmation of these putative metabolites. A thorough understanding of the biotransformation of this compound is essential for its safe and effective application, and the information presented herein is intended to catalyze and guide these critical studies. Researchers are strongly encouraged to perform experimental validation of the proposed metabolic pathways.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. The biochemistry of aromatic amines. The metabolism of 2-naphthylamine and 2-naphthylhydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic N-oxidation of secondary and primary aromatic amines as a route to ring hydroxylation, to various N-oxygenated products, and to dealkylation of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biochemistry of aromatic amines. 10. Enzymic N-hydroxylation of arylamines and conversion of arylhydroxylamines into o-aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Abstract

This application note details a robust protocol for the synthesis and purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, a key intermediate for the development of fluorescent probes and other advanced materials. The described method involves the dialkylation of 2-naphthylamine using 2-chloroethanol in the presence of a non-nucleophilic base. This process is followed by a straightforward purification sequence to yield the target compound with high purity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive methodology for the reliable preparation of this versatile molecule.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. The presence of the naphthalene core imparts inherent fluorescence, while the two terminal hydroxyl groups offer reactive sites for further chemical derivatization. These features make it an attractive building block for creating more complex molecules, such as fluorescent sensors, polymer components, and precursors for pharmacologically active agents. The protocol herein describes a reproducible method for its synthesis and subsequent purification, ensuring a high-quality starting material for further research and development.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved through the N,N-dialkylation of 2-naphthylamine with 2-chloroethanol.

Materials:

-

2-Naphthylamine

-

2-Chloroethanol

-

Sodium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

To a stirred suspension of 2-naphthylamine (1.0 eq) and anhydrous sodium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloroethanol (2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine (2 x volume of the organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is purified by column chromatography followed by recrystallization.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Ethanol

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., Hexane:Ethyl Acetate 1:1) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

For further purification, recrystallize the obtained solid from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the described protocol.

| Parameter | Value |

| Synthesis | |

| Starting Material | 2-Naphthylamine |

| Product | This compound |

| Theoretical Yield | Based on 1:1 stoichiometry with 2-naphthylamine |

| Purification | |

| Purification Method | Column Chromatography & Recrystallization |

| Purity (by HPLC) | >98% |

| Overall Yield | 65-75% |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | To be determined experimentally |

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Application Note: N,N-Bis(2-hydroxyethyl)-2-naphthylamine for Fluorescent Labeling of Primary Amines

Abstract

This document provides a detailed overview of the potential application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a fluorescent labeling reagent for primary amines. Due to the inherent fluorescence of the naphthalene moiety, this reagent offers a potential platform for the derivatization of non-fluorescent primary amines, enabling their detection and quantification in various research and drug development applications. However, it is crucial to note that the hydroxyl groups of this compound are poor leaving groups and necessitate chemical activation to facilitate the nucleophilic substitution reaction with primary amines. This application note outlines the theoretical basis for this application, a proposed workflow for activation and labeling, and highlights the areas requiring further experimental validation.

Introduction

The sensitive detection and quantification of primary amines are of significant interest in numerous scientific disciplines, including biomedical research and pharmaceutical development. Fluorescent labeling is a widely adopted technique that imparts fluorescence to otherwise non-fluorescent molecules, allowing for their analysis with high sensitivity and selectivity. This compound possesses a naphthalene core, a well-known fluorophore, making it a candidate for development as a fluorescent labeling reagent. The two hydroxyethyl groups provide reactive handles for conjugation to primary amines. This document details the proposed methodology for utilizing this compound for this purpose.

Principle of Operation

The core principle involves a two-step process:

-

Activation of the Hydroxyl Groups: The hydroxyl groups of this compound must first be converted into good leaving groups. This activation step is essential for the subsequent nucleophilic attack by the primary amine.

-

Nucleophilic Substitution: The activated reagent then reacts with a primary amine, forming a stable covalent bond and attaching the fluorescent naphthylamine moiety to the target molecule.

The resulting fluorescently labeled amine can then be detected and quantified using fluorescence spectroscopy or chromatography with a fluorescence detector.

Data Presentation

As this is a proposed application, extensive quantitative data is not yet available. The following tables are presented as templates for the type of data that should be generated during the validation of this method.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO |

| CAS Number | 6270-13-9 |

Table 2: Proposed Reaction Conditions for Activation and Labeling (Requires Optimization)

| Parameter | Proposed Condition |

| Activation Reagent | Tosyl chloride, Mesyl chloride |

| Base (for activation) | Pyridine, Triethylamine |

| Solvent (for activation) | Dichloromethane, Acetonitrile |

| Reaction Temperature (activation) | 0 °C to room temperature |

| Primary Amine Substrate | e.g., Benzylamine, Glycine methyl ester |

| Solvent (for labeling) | Acetonitrile, DMF |

| Reaction Temperature (labeling) | Room temperature to 50 °C |

| Reaction Time | 1 - 24 hours (to be optimized) |

Table 3: Expected Fluorescence Properties of Labeled Amines (Requires Experimental Determination)

| Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Labeled Benzylamine | To be determined | To be determined | To be determined |

| Labeled Glycine methyl ester | To be determined | To be determined | To be determined |

Experimental Protocols

The following are proposed protocols that require experimental optimization and validation.

Protocol 1: Activation of this compound with Tosyl Chloride

-

Reagents and Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Nitrogen or argon atmosphere setup

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

-

In a separate flask, dissolve tosyl chloride (2.2 equivalents) in anhydrous DCM.

-

Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting activated reagent (ditosylate ester) by column chromatography.

-

Protocol 2: Fluorescent Labeling of a Primary Amine

-

Reagents and Materials:

-

Activated this compound (ditosylate ester)

-

Primary amine of interest

-

Anhydrous acetonitrile or DMF

-

Triethylamine (optional, as a base)

-

Heating block or oil bath

-

HPLC with fluorescence detector

-

Fluorometer

-

-

Procedure:

-

Dissolve the activated reagent (1.2 equivalents) in anhydrous acetonitrile.

-

Dissolve the primary amine (1 equivalent) in anhydrous acetonitrile.

-

Add the primary amine solution to the activated reagent solution.

-

If the primary amine is in the form of a salt, add triethylamine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50 °C.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the reaction mixture can be directly analyzed by HPLC or purified by preparative HPLC.

-

Characterize the fluorescent properties of the purified labeled amine using a fluorometer to determine the excitation and emission maxima and the quantum yield.

-

Visualizations

The following diagrams illustrate the proposed chemical transformations and experimental workflow.

Caption: Proposed reaction pathway for the fluorescent labeling of primary amines.

Caption: Experimental workflow for fluorescent labeling and analysis.

Conclusion and Future Work

This compound presents a potential, yet undeveloped, platform for the fluorescent labeling of primary amines. The successful implementation of this reagent is contingent on the development of an efficient activation protocol for its hydroxyl groups. Further research is required to optimize the activation and labeling reactions, and critically, to characterize the fluorescence properties of the resulting labeled amines. This foundational work will be necessary to establish this compound as a viable tool for researchers in life sciences and drug development.

Disclaimer: The protocols and applications described in this document are theoretical and require experimental validation. The user assumes all responsibility for the implementation and optimization of these methods.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Pre-Column Derivatization

Abstract

This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices using pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of extensive documentation for the derivatization of amino acids with N,N-Bis(2-hydroxyethyl)-2-naphthylamine, this document focuses on the widely established and validated method using o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. This dual-reagent approach allows for the comprehensive analysis of a wide range of amino acids with high sensitivity and reproducibility, making it a suitable technique for researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in numerous fields, including clinical diagnostics, nutritional analysis, and pharmaceutical research. Amino acids are the fundamental building blocks of proteins and play vital roles in metabolic pathways. HPLC is a powerful technique for amino acid analysis, but most amino acids lack a strong chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection.

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation on the HPLC column. This application note describes a common and effective method utilizing OPA and FMOC as derivatizing agents. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. FMOC reacts with secondary amines to form stable, fluorescent adducts. This combination allows for the simultaneous analysis of both primary and secondary amino acids in a single chromatographic run.

Experimental

Reagents and Materials

-

Derivatization Reagents:

-

o-Phthalaldehyde (OPA)

-

9-Fluorenylmethyl chloroformate (FMOC-Cl)

-

3-Mercaptopropionic acid (3-MPA) or other thiol

-

-

Buffers and Solvents:

-

Borate buffer (pH 10.2)

-

Potassium dihydrogen phosphate buffer

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tetrahydrofuran (THF)

-

-

Amino Acid Standards: A standard mixture of amino acids of known concentration.

-

HPLC Column: A reversed-phase C18 column is typically used.

Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, an autosampler with derivatization capabilities, a column thermostat, and a fluorescence detector is required.

-

Data Acquisition and Processing: Chromatography data system software.

Protocols

Preparation of Reagents

-

Borate Buffer (400 mM, pH 10.2): Prepare a 400 mM solution of sodium borate and adjust the pH to 10.2.

-

OPA Reagent: Dissolve OPA in a small amount of methanol and dilute with the borate buffer. Add the thiol (e.g., 3-MPA) just before use. The reagent should be prepared fresh daily.[1][2]

-

FMOC Reagent: Dissolve FMOC-Cl in acetonitrile. This solution is more stable but should be protected from light.[2]

Sample Preparation

-

Protein Hydrolysis: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids. The hydrolysate should be neutralized and filtered before derivatization.

-

Plasma/Serum Samples: Deproteinize the sample by adding a precipitating agent like perchloric acid or by ultrafiltration.

-

Dilution: Dilute the sample appropriately with a suitable diluent to bring the amino acid concentrations within the linear range of the assay.

Automated Pre-Column Derivatization

The derivatization process can be automated using a modern HPLC autosampler. A typical program involves the following steps:

-

Aspirate a defined volume of borate buffer.

-

Aspirate the sample.

-

Aspirate the OPA reagent and mix. Allow a short reaction time for the derivatization of primary amino acids.

-

Aspirate the FMOC reagent and mix to derivatize the secondary amino acids.

-

Inject the reaction mixture onto the HPLC column.

HPLC Conditions

The following are typical starting conditions that may require optimization based on the specific application and column used.

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 40 mM Sodium Phosphate buffer, pH 7.8 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10, v/v/v) |

| Gradient | A time-based gradient from a low to high percentage of Mobile Phase B is used to separate the derivatized amino acids. A typical gradient might run over 20-30 minutes. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 40 °C |

| Fluorescence Detector | OPA-derivatives: Excitation: 340 nm, Emission: 450 nmFMOC-derivatives: Excitation: 266 nm, Emission: 305 nm (wavelengths can be switched during the run) |

Quantitative Data Summary

The performance of the method can be characterized by its linearity, precision, and limits of detection (LOD). The following table summarizes typical performance data for the OPA/FMOC derivatization method.

| Amino Acid | Retention Time (min) (Example) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOD (pmol) |

| Aspartic Acid | 4.5 | >0.999 | < 2% | < 5% | < 1 |

| Glutamic Acid | 5.8 | >0.999 | < 2% | < 5% | < 1 |

| Serine | 7.2 | >0.999 | < 2% | < 5% | < 1 |

| Glycine | 8.1 | >0.999 | < 3% | < 6% | < 1 |

| Histidine | 8.5 | >0.999 | < 2% | < 5% | < 1 |

| Arginine | 10.2 | >0.999 | < 2% | < 5% | < 1 |

| Threonine | 11.5 | >0.999 | < 2% | < 5% | < 1 |

| Alanine | 12.3 | >0.999 | < 2% | < 5% | < 1 |

| Proline (FMOC) | 14.8 | >0.999 | < 3% | < 7% | < 5 |

| Tyrosine | 16.5 | >0.999 | < 2% | < 5% | < 1 |

| Valine | 18.2 | >0.999 | < 2% | < 5% | < 1 |

| Methionine | 18.9 | >0.999 | < 2% | < 5% | < 1 |

| Isoleucine | 20.1 | >0.999 | < 2% | < 5% | < 1 |

| Leucine | 20.5 | >0.999 | < 2% | < 5% | < 1 |

| Phenylalanine | 21.3 | >0.999 | < 2% | < 5% | < 1 |

| Lysine | 22.8 | >0.999 | < 2% | < 5% | < 1 |

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions used.

Visualizations

The following diagrams illustrate the derivatization reactions and the experimental workflow.

References

HPLC-fluorescence detection method for N,N-Bis(2-hydroxyethyl)-2-naphthylamine derivatives

High-Performance Liquid Chromatography with Fluorescence Detection for the Analysis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound and its derivatives are part of a class of naphthalene compounds that are of significant interest in various fields, including the development of fluorescent probes and as intermediates in chemical synthesis. Due to their inherent fluorescent properties, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for their quantification. This application note provides a detailed protocol for the analysis of this compound derivatives, offering a robust method for researchers in academic and industrial settings.

Data Presentation

Table 1: Representative Chromatographic Performance

| Parameter | Value |

| Analyte | This compound |

| Retention Time (t_R) | ~ 6.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 15 ng/mL |

| Excitation Wavelength (λ_ex) | 300 nm |

| Emission Wavelength (λ_em) | 370 nm |

Note: The values presented in this table are representative and may vary depending on the specific HPLC system, column, and laboratory conditions.

Experimental Protocols

Reagents and Materials

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

Fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is as follows:

-

If the sample contains solid particulates, centrifuge at 10,000 rpm for 10 minutes.

-

Take an aliquot of the supernatant or the liquid sample.

-

Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-FLD Conditions

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and Water

-

Gradient Program:

-

Start with 40% Acetonitrile.

-

Linearly increase to 90% Acetonitrile over 10 minutes.

-

Hold at 90% Acetonitrile for 2 minutes.

-

Return to 40% Acetonitrile over 1 minute.

-

Equilibrate for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Fluorescence Detector Settings:

Data Analysis

-

Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (r²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC-fluorescence analysis.

Caption: Principle of fluorescence detection for the analyte.

References

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Polymer Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a monomer in the synthesis of polyesters and polyurethanes. This aromatic diol offers the potential to incorporate unique photophysical and thermal properties into polymer backbones, making it a compound of interest for advanced materials development.

Introduction

This compound is a bifunctional molecule featuring two primary hydroxyl groups and a naphthylamine core. Its structure allows it to act as a diol in step-growth polymerization reactions, leading to the formation of polyesters and polyurethanes. The incorporation of the rigid and chromophoric naphthylamine moiety into the polymer chain is anticipated to enhance thermal stability, mechanical strength, and introduce fluorescent properties.[1]

Chemical Structure and Properties:

| Property | Value |

| Chemical Name | 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol |

| Synonyms | This compound, 2,2'-(2-Naphthylimino)diethanol |

| CAS Number | 6270-13-9 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in many organic solvents such as DMF, DMAc, and DMSO. |

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the available literature, a general approach can be inferred from the synthesis of similar N,N-bis(2-hydroxyethyl) aromatic amines. This typically involves the reaction of the corresponding aromatic amine with ethylene oxide or a 2-haloethanol. A plausible synthetic route is the reaction of 2-naphthylamine with two equivalents of ethylene oxide under basic conditions.

It is crucial to note that 2-naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

A general procedure for the synthesis of the parent compound, 2-naphthylamine, involves a multi-step process starting from 2-acetonaphthone.[2]

Application in Polyester Production

This compound can be incorporated into polyesters through polycondensation reactions with dicarboxylic acids or their derivatives, such as diacid chlorides or diesters. The resulting polyesters are expected to exhibit enhanced thermal stability and fluorescence due to the presence of the naphthylamine unit.

General Experimental Protocol for Polyester Synthesis (Melt Polycondensation)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

This compound

-

Aromatic or aliphatic dicarboxylic acid (e.g., terephthalic acid, adipic acid)

-

Polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Add a catalytic amount of the polycondensation catalyst (typically 0.01-0.1 mol% relative to the diacid).

-

Heat the reaction mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the esterification reaction (typically 180-220 °C). Water will be evolved as a byproduct.

-

Once the initial evolution of water has subsided, gradually increase the temperature to 250-280 °C while slowly reducing the pressure to facilitate the removal of byproducts and drive the polymerization to completion.

-

Continue the reaction under high vacuum for several hours until the desired melt viscosity is achieved.

-

Cool the reactor to room temperature and isolate the polyester. The polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.

Expected Properties of Naphthylamine-Containing Polyesters

-

Thermal Properties: The rigid naphthalene group is expected to increase the glass transition temperature (Tg) and the thermal degradation temperature of the polyester compared to analogous polymers made with aliphatic diols.

-

Fluorescent Properties: The naphthylamine moiety is a known fluorophore, and its incorporation into the polymer backbone should result in fluorescent materials. The excitation and emission wavelengths will depend on the specific polymer structure and the surrounding environment.

-

Mechanical Properties: The aromatic nature of the monomer is likely to enhance the tensile strength and modulus of the resulting polyester.

Application in Polyurethane Production

In polyurethane synthesis, this compound can be used as a chain extender or as a diol component in the prepolymer. Its reaction with diisocyanates forms the urethane linkages that constitute the polymer backbone.

General Experimental Protocol for Polyurethane Synthesis (Two-Step Prepolymer Method)

This protocol is a general guideline and may require optimization.

Materials:

-

This compound

-

Polyol (e.g., polytetrahydrofuran, polypropylene glycol)

-

Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), toluene diisocyanate (TDI))

-

Catalyst (e.g., dibutyltin dilaurate)

-

Solvent (e.g., dimethylformamide, dimethylacetamide)

Procedure:

-

Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at 60-80 °C with stirring. The reaction progress can be monitored by titration of the isocyanate groups.

-

Chain Extension: Dissolve the this compound in a dry solvent and add it dropwise to the stirred prepolymer solution.

-

Add a catalytic amount of dibutyltin dilaurate to the mixture.

-

Continue the reaction at a slightly elevated temperature (e.g., 70-90 °C) until the desired molecular weight is achieved, as indicated by an increase in viscosity.

-

The resulting polyurethane can be cast into a film or precipitated in a non-solvent to obtain the solid polymer.

Expected Properties of Naphthylamine-Containing Polyurethanes

-

Thermal and Mechanical Properties: The incorporation of the rigid aromatic naphthylamine unit as a chain extender is expected to increase the hardness, tensile strength, and thermal stability of the polyurethane.

-

Fluorescent Properties: Similar to the polyesters, these polyurethanes are expected to exhibit fluorescence. This could be useful for applications requiring built-in optical properties, such as sensors or coatings.

Data Presentation

As no specific experimental data for polymers synthesized with this compound was found in the literature, the following tables present hypothetical comparative data based on the expected effects of incorporating an aromatic, fluorescent diol into polyester and polyurethane backbones.

Table 1: Expected Properties of a Polyester Synthesized with this compound (BHEN) compared to a Polyester with a Standard Aliphatic Diol (e.g., 1,4-Butanediol).

| Property | Polyester with 1,4-Butanediol | Polyester with BHEN | Expected Change |

| Glass Transition Temp. (Tg) | ~50 °C | > 100 °C | Increase |

| Decomposition Temp. (Td) | ~350 °C | > 400 °C | Increase |

| Tensile Strength | Moderate | High | Increase |

| Fluorescence | Non-fluorescent | Fluorescent | Addition of Property |

Table 2: Expected Properties of a Polyurethane with BHEN as a Chain Extender Compared to a Polyurethane with 1,4-Butanediol.

| Property | PU with 1,4-Butanediol | PU with BHEN | Expected Change |

| Hardness (Shore A) | ~80A | > 90A | Increase |

| Tensile Strength | ~20 MPa | > 30 MPa | Increase |

| Elongation at Break | ~500% | < 400% | Decrease |

| Fluorescence | Non-fluorescent | Fluorescent | Addition of Property |

Visualizations

Synthesis of this compound

References

Application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in the synthesis of azo dyes

Application Notes: N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Azo Dye Synthesis

Introduction Azo dyes are the most significant and diverse class of synthetic colorants, accounting for over half of all commercial dyes.[1] Their synthesis is characterized by a versatile and straightforward two-step reaction process involving diazotization followed by a coupling reaction.[2] this compound serves as a coupling component in this synthesis. The incorporation of the dihydroxyethylamino group into the naphthylamine structure is a key feature, influencing the properties of the resulting dyes. These substituents can enhance the dye's solubility in polar solvents and provide sites for further chemical modification. The naphthalene core contributes to the chromophore system, yielding dyes with deep and brilliant colors.

Role as a Coupling Component In the synthesis of azo dyes, an aromatic primary amine is first converted into a diazonium salt. This highly reactive salt then acts as an electrophile in a reaction with an electron-rich aromatic compound, known as the coupling component.[1] this compound functions as such a coupling component. The electron-donating nature of the bis(2-hydroxyethyl)amino group, combined with the activated naphthalene ring system, facilitates the electrophilic substitution reaction with the diazonium salt to form the characteristic azo (-N=N-) bond.

Properties of Derived Dyes The structural features of this compound impart specific properties to the synthesized azo dyes:

-

Color: The extended conjugated system formed by the aromatic amine, the azo bridge, and the naphthalene ring results in dyes that are intensely colored, typically in shades of red, orange, or brown.

-

Solubility: The two hydroxyl (-OH) groups from the hydroxyethyl chains increase the polarity of the dye molecule, which can improve its solubility in water and other polar solvents. This is advantageous for certain dyeing processes.

-

Fiber Affinity: The hydroxyl groups can also participate in hydrogen bonding, potentially enhancing the affinity of the dye for fibers such as wool, silk, polyamide, and cellulose acetate.[3][4]

-

Reactivity: The hydroxyl groups serve as reactive sites, allowing the dye to be further functionalized or to act as a reactive dye that forms covalent bonds with the substrate.

Potential Applications Azo dyes derived from this compound are suitable for a range of applications, including:

-

Textile Dyeing: Used as disperse or reactive dyes for synthetic and natural fibers.[4][5]

-

Pigments and Inks: As colorants in printing inks and paints.[5]

-

Analytical Chemistry: Potential use as pH or metallochromic indicators.[4]

-

Advanced Materials: Applications in high-tech fields such as optical data storage and liquid crystal displays.[5]

Experimental Protocols & Data

Protocol 1: General Synthesis of an Azo Dye

This protocol describes a general two-step procedure for synthesizing an azo dye by diazotizing a primary aromatic amine and subsequently coupling it with this compound.

Step A: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

-

Preparation: In a 100 mL beaker, dissolve the primary aromatic amine (e.g., 10 mmol of aniline) in a solution of concentrated hydrochloric acid (25 mmol) and water (25 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.[6]

-

Nitrite Addition: Prepare a solution of sodium nitrite (11 mmol) in 10 mL of cold water. Add this solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Step B: Azo Coupling Reaction

-

Coupling Component Solution: In a separate 250 mL beaker, dissolve this compound (10 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).

-

Cooling: Cool this solution to 0-5 °C in an ice-water bath.

-

Coupling: Slowly add the cold diazonium salt solution (from Step A) to the stirred, cold solution of the coupling component.[7] An intensely colored precipitate should form immediately.[6] The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction.

-